molecular formula C10H12N2O B11818755 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol

Cat. No.: B11818755
M. Wt: 176.21 g/mol
InChI Key: LRBPXSIZNQZIAG-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol is a heterocyclic compound that features both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol can be achieved through several methods. One common approach involves the condensation of pyrrolidin-2-one with pyridine derivatives under specific reaction conditions . Another method includes the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole and pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: It can undergo substitution reactions, particularly at the pyrrole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.

Scientific Research Applications

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. For instance, it may inhibit specific enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol is unique due to its combination of pyrrole and pyridine rings, along with the presence of a hydroxyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C10H12N2O/c1-7-5-10(13)12-6-8(7)9-3-2-4-11-9/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

LRBPXSIZNQZIAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1C2=NCCC2

Origin of Product

United States

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